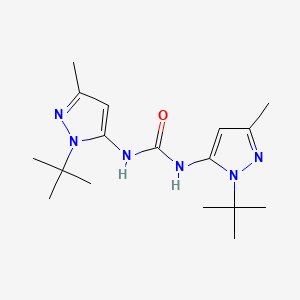
1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea
描述
1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C17H28N6O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea (CAS No. 1311317-92-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H28N6O, with a molecular weight of 332.44 g/mol. The compound features a urea functional group linked to two pyrazole moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that pyrazolyl-ureas, including derivatives like this compound, exhibit significant antimicrobial properties. In studies evaluating various pyrazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, compounds demonstrated moderate to strong antibacterial activity. For instance, some derivatives showed minimum inhibitory concentrations (MIC) as low as 250 µg/mL against these pathogens .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. Notably, compounds with similar structures have shown IC50 values in the nanomolar range for inhibiting p38 MAPK, a key player in inflammatory responses . The specific activity of this compound in this context remains to be fully elucidated but suggests promising therapeutic avenues.
Inhibition of Enzymatic Activity
Further studies have highlighted the ability of certain pyrazolyl-ureas to act as inhibitors of various enzymes. For example, some derivatives have shown potent inhibition of soluble epoxide hydrolase (sEH), which is implicated in cardiovascular diseases and inflammation . The structure–activity relationship (SAR) studies indicate that modifications in the pyrazole ring can significantly affect the inhibitory potency against these enzymes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole-based compounds:
- Antibacterial Evaluation : A study investigating a series of pyrazolyl-ureas found that modifications at the urea position enhanced antibacterial efficacy. Compounds were tested against multiple bacterial strains, yielding promising results with MIC values comparable to standard antibiotics .
- Anti-inflammatory Mechanisms : Research has shown that certain pyrazole derivatives can inhibit TNFα production in LPS-stimulated macrophages, indicating a potential role in managing inflammatory diseases .
- Enzyme Inhibition : A detailed investigation into the SAR of pyrazolyl derivatives revealed that specific substitutions on the pyrazole ring could enhance inhibitory activity against sEH and COX-2 enzymes, suggesting dual-targeting strategies for inflammatory conditions .
Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MIC values around 250 µg/mL | |
| Anti-inflammatory | Inhibition of TNFα production | |
| Enzyme Inhibition | Potent sEH inhibition (IC50 in nM range) |
Structure–Activity Relationship Insights
属性
IUPAC Name |
1,3-bis(2-tert-butyl-5-methylpyrazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMGGWDKFUZFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C(C)(C)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















